Ranatuerin-2SPa is a novel antimicrobial peptide derived from the skin secretion of the Rana pipiens species, commonly known as the Northern Leopard Frog. This peptide is classified within the ranatuerin family, which is known for its significant antimicrobial properties. Ranatuerin-2SPa exhibits a unique amino acid sequence that contributes to its biological activity, making it a subject of interest in the field of antimicrobial research.
Ranatuerin-2SPa is sourced from the skin secretion of Rana pipiens, which has been found to contain a variety of bioactive compounds, including antimicrobial peptides. These peptides are classified as part of the larger group of host defense peptides, which play crucial roles in innate immunity by targeting microbial pathogens. The classification of ranatuerin peptides is based on their structure and function, specifically their ability to disrupt microbial membranes.
The synthesis of Ranatuerin-2SPa typically employs solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored on a solid support. The process includes several key steps:
The purity of synthesized Ranatuerin-2SPa can be confirmed using reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry techniques. These methods ensure that the final product meets the required standards for further biological testing .
Ranatuerin-2SPa has a specific amino acid sequence that defines its structure and function. The sequence is characterized by a high proportion of hydrophobic residues, which contribute to its membrane-disrupting capabilities. The molecular structure typically includes:
The molecular mass of Ranatuerin-2SPa can be confirmed through electrospray ionization mass spectrometry, which verifies its identity and purity post-synthesis.
Ranatuerin-2SPa undergoes various chemical reactions that are crucial for its activity. One significant reaction involves its interaction with microbial membranes, leading to membrane disruption and cell lysis. This process can be influenced by factors such as pH and ionic strength, which affect the peptide's conformation and activity.
The interactions between Ranatuerin-2SPa and microbial cells are primarily electrostatic in nature, with positively charged regions of the peptide attracting negatively charged components of bacterial membranes. This interaction facilitates membrane permeabilization, resulting in bacterial cell death .
The mechanism of action for Ranatuerin-2SPa involves several steps:
Data from studies indicate that Ranatuerin-2SPa exhibits potent activity against various bacterial strains, suggesting its potential as an effective antimicrobial agent .
Ranatuerin-2SPa is typically characterized by:
The chemical properties include:
Analyses such as circular dichroism spectroscopy can provide insights into its secondary structure in different environments (e.g., aqueous vs. membrane-mimetic conditions) .
Ranatuerin-2SPa has several potential applications in scientific research and medicine:
Amphibian skin serves as a primary interface with aquatic and terrestrial environments, making it vulnerable to microbial invasion. Antimicrobial peptides (AMPs) constitute ~20% of all known AMPs across species and are critical components of innate immunity in anurans (frogs and toads) [1] [2]. In Rana pipiens (northern leopard frog), AMPs are synthesized in dermal granular glands and secreted into mucus following stress or injury. These peptides exhibit broad-spectrum activity against bacteria, fungi, viruses, and parasites, enabling adaptation to pathogen-rich habitats [2] [5].
Geographic variation in AMP repertoires reflects localized evolutionary pressures. Mass spectrometry analyses of R. pipiens populations reveal distinct peptide profiles: Michigan frogs predominantly express brevinin-1Pa, Minnesota frogs express brevinin-1Pg, and Vermont frogs express brevinin-1PLa. This divergence correlates with differential resistance to pathogens like Batrachochytrium dendrobatidis (Bd), the chytrid fungus driving global amphibian declines [5] [7]. Balancing selection maintains allelic diversity at the Brevinin1.1 locus, suggesting AMP heterogeneity enhances population-level resilience [5].
Table 1: Key Ranatuerin-2 Family Peptides and Their Sources
Peptide Name | Species Origin | Length (aa) | Net Charge | Key Structural Features |
---|---|---|---|---|
Ranatuerin-2SPa | Glandirana susurra | 34 | +5 | Disulfide-bridged C-terminal loop |
Ranatuerin-2PLx | Rana palustris | 28 | +3 | C-terminal "Rana box" domain |
Ranatuerin-2Pb | Rana pipiens | 33 | +4 | N-terminal helix, C-terminal cyclic domain |
Ranatuerin-2-AW | Amolops wuyiensis | 29 | +3 | Conserved glycine, lysine residues |
Ranatuerin-2 peptides belong to a larger AMP class characterized by a conserved N-terminal α-helix and a C-terminal cyclic domain ("Rana box") formed by disulfide bonds. They typically range from 20–40 residues, possess a net positive charge (+3 to +5), and adopt amphipathic structures that facilitate membrane interactions [3] [4] [8]. Ranatuerin-2SPa, identified in the Sado wrinkled frog (Glandirana susurra), exemplifies these traits with a predicted α-helical content >60% and affinity for bacterial endotoxins [4].
Mechanistically, ranatuerins disrupt microbial membranes via:
In R. pipiens, ranatuerin-2 peptides contribute to defenses against the chytrid fungus B. dendrobatidis. Peptide depletion experiments show increased mortality in infected frogs, confirming their role in mitigating chytridiomycosis [2] [7]. Their efficacy varies with environmental temperature and developmental stage, with juvenile frogs relying more heavily on AMP defenses due to immature adaptive immunity [2].
Ranatuerin-2SPa (amino acid sequence: GIMDTVKNAAKNLAGQLLDKLKCSITGC) was cloned from *G. susurra skin secretions using RT-PCR and 3’-RACE techniques [4]. Its biosynthetic precursor consists of a signal peptide, acidic spacer domain, and mature peptide. Key features include:
Table 2: Bioactivity Profile of Ranatuerin-2SPa and Engineered Analogs
Peptide | MIC vs. S. aureus (µM) | MIC vs. E. coli (µM) | Anti-Biofilm Activity | Anticancer Activity (PC-3 cells) | Membrane Selectivity Index |
---|---|---|---|---|---|
Ranatuerin-2SPa | 12.5 | 50 | Moderate | Not tested | 8.2 |
[Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ | 4 | 8 | High | IC₅₀ = 18 µM | 25.6 |
RPb (Ranatuerin-2Pb analog) | 8 | 32 | High | Not tested | 19.3 |
R2AW (Wild-type) | 32 | 128 | Low | IC₅₀ = 45 µM | 5.1 |
*Bioactivity notes:
Therapeutic optimization strategies focus on enhancing cationicity and hydrophobicity:
Ranatuerin-2SPa binds lipopolysaccharide (LPS) and lipoteichoic acid with high affinity, reducing endotoxin-mediated inflammation—a valuable trait for sepsis management [4]. Engineered analogs also disrupt bacterial biofilms, eradicating 80% of preformed S. aureus biofilms at 32 µM [8]. In vivo efficacy is demonstrated in waxworm (Galleria mellonella) models, where modified ranatuerins reduce MRSA-induced mortality by 70% [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7